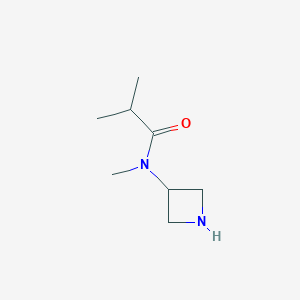

N-(Azetidin-3-yl)-N-methylisobutyramide

Overview

Description

Azetidines are four-membered heterocycles containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

The synthesis of azetidine derivatives often involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely. For example, some compounds may be solid at room temperature .Scientific Research Applications

Medicinal Chemistry: Synthesis of Novel Compounds

“N-(Azetidin-3-yl)-N-methylisobutyramide” serves as a building block in medicinal chemistry for the synthesis of new azetidine and oxetane amino acid derivatives . These compounds are valuable for their potential biological activities and can be used to create a variety of synthetic products.

Agriculture: Development of Agrochemicals

In agriculture, this compound could be explored for the development of novel agrochemicals. Its structural uniqueness might contribute to the creation of pesticides or herbicides with new modes of action, potentially improving crop protection strategies .

Material Science: Creation of Advanced Materials

The azetidine ring present in “N-(Azetidin-3-yl)-N-methylisobutyramide” can be utilized in material science to develop advanced materials. Its incorporation into polymers or coatings could enhance the properties of materials, such as durability or resistance to environmental stressors .

Environmental Science: Biodegradation Studies

This compound’s potential for biodegradation can be studied in environmental science. Understanding its breakdown process could inform the environmental impact of related compounds and guide the design of eco-friendly chemicals .

Biochemistry: Enzyme Inhibition

In biochemistry, “N-(Azetidin-3-yl)-N-methylisobutyramide” may act as an enzyme inhibitor. Its structure could be key in studying enzyme-substrate interactions, leading to insights into enzyme mechanisms and the development of new biochemical assays .

Pharmacology: Drug Discovery

The azetidine moiety is known for its presence in pharmacologically active molecules. Therefore, “N-(Azetidin-3-yl)-N-methylisobutyramide” could be significant in drug discovery, particularly in the search for compounds with novel therapeutic effects .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of “N-(Azetidin-3-yl)-N-methylisobutyramide” could be used as standards or reagents in chromatographic methods, aiding in the separation and identification of complex mixtures .

Chemical Education: Teaching Advanced Synthesis Techniques

Lastly, this compound can be used in chemical education as a case study for teaching advanced synthesis techniques, such as the Suzuki–Miyaura cross-coupling, which is used to diversify heterocyclic amino acid derivatives .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(azetidin-3-yl)-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELYEQHYLYKCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azetidin-3-yl)-N-methylisobutyramide | |

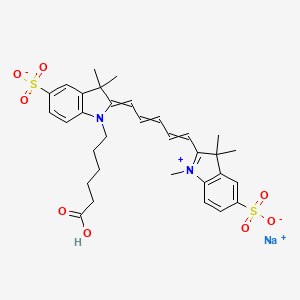

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)